molecular formula C11H21N B1347038 2-Cyclohexylpiperidine CAS No. 56528-77-9

2-Cyclohexylpiperidine

Cat. No.: B1347038
CAS No.: 56528-77-9
M. Wt: 167.29 g/mol
InChI Key: DNXQKSGKSCAEIY-UHFFFAOYSA-N
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Description

2-Cyclohexylpiperidine is an organic compound with the molecular formula C₁₁H₂₁N. It is a derivative of piperidine, where a cyclohexyl group is attached to the second carbon of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of pyridine derivatives. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Cyclohexylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A simpler analog without the cyclohexyl group.

    Cyclohexylamine: Similar structure but lacks the piperidine ring.

    N-Methylpiperidine: Contains a methyl group instead of a cyclohexyl group.

Comparison: 2-Cyclohexylpiperidine is unique due to the presence of both the piperidine ring and the cyclohexyl group, which confer distinct chemical and biological properties. Compared to piperidine, it has enhanced lipophilicity and potentially different pharmacokinetic profiles. Cyclohexylamine, while similar in structure, does not possess the same ring system, leading to different reactivity and applications. N-Methylpiperidine, on the other hand, has a simpler substitution pattern, resulting in different chemical behavior and uses .

Properties

IUPAC Name

2-cyclohexylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQKSGKSCAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880671
Record name 2-cyclohexylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56528-77-9
Record name 2-Cyclohexylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56528-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056528779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyclohexylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylpiperidine
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2-Cyclohexylpiperidine
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2-Cyclohexylpiperidine
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2-Cyclohexylpiperidine
Reactant of Route 5
2-Cyclohexylpiperidine
Reactant of Route 6
2-Cyclohexylpiperidine

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